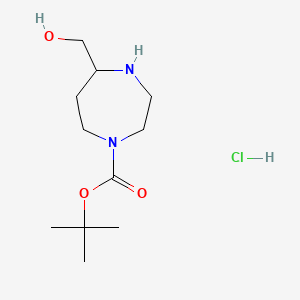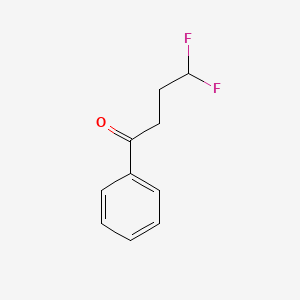![molecular formula C10H14O B13463344 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pentalene system, making it an intriguing subject for both theoretical and synthetic organic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Applications De Recherche Scientifique
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple three-membered ring compound known for its high reactivity.
Pentalene: An anti-aromatic compound with a bicyclic structure similar to the pentalene part of the target compound.
Spiro[cyclopropane-1,2’-pentalene]: A related spirocyclic compound with similar structural features.
Uniqueness
What sets (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis apart is its specific stereochemistry and the presence of both cyclopropane and pentalene systems in a single molecule
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+ |
Clé InChI |
KGVUVEAYEGQDRD-OCAPTIKFSA-N |
SMILES isomérique |
C1CC12C[C@H]3CC(=O)C[C@H]3C2 |
SMILES canonique |
C1CC12CC3CC(=O)CC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)

amine hydrochloride](/img/structure/B13463293.png)


![2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)

![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)

![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)

